molecular formula C10H7F3O2 B14766578 3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde

3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde

Cat. No.: B14766578
M. Wt: 216.16 g/mol
InChI Key: VALMYSBHVXJWAC-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde is an organic compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol . This compound is characterized by the presence of a trifluoroacetyl group and a methyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and transition metal catalysts.

Industrial Production Methods

the principles of green chemistry, such as the use of less toxic reagents and environmentally friendly processes, are often applied in the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde involves its interaction with various molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde is unique due to the presence of both a trifluoroacetyl group and a methyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and research applications .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

3-methyl-5-(2,2,2-trifluoroacetyl)benzaldehyde

InChI

InChI=1S/C10H7F3O2/c1-6-2-7(5-14)4-8(3-6)9(15)10(11,12)13/h2-5H,1H3

InChI Key

VALMYSBHVXJWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(F)(F)F)C=O

Origin of Product

United States

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